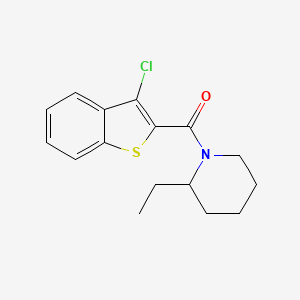![molecular formula C31H35N3O7 B11033864 N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide](/img/structure/B11033864.png)
N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzodioxole ring, a methoxyphenyl group, and an ethoxypropylamino moiety, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as the benzodioxole derivative and the methoxyphenyl ketone. These intermediates are then subjected to condensation reactions, often using reagents like ethyl chloroformate and amines under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors, with precise control over temperature, pressure, and pH. Catalysts and solvents are carefully selected to optimize yield and purity. The final product is usually purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical research.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Its structural components suggest it may have activity against certain diseases, including cancer and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}benzamide
- N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-methoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide
Uniqueness
Compared to similar compounds, N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide stands out due to its specific ethoxypropylamino group, which may confer unique reactivity and biological activity. This structural difference can lead to variations in how the compound interacts with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C31H35N3O7 |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
N-[2-[1,3-benzodioxol-5-ylmethyl-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C31H35N3O7/c1-3-39-17-7-16-32-31(37)29(23-11-13-25(38-2)14-12-23)34(20-22-10-15-26-27(18-22)41-21-40-26)28(35)19-33-30(36)24-8-5-4-6-9-24/h4-6,8-15,18,29H,3,7,16-17,19-21H2,1-2H3,(H,32,37)(H,33,36) |
InChI Key |
QLPJSQPAOVJEGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=C(C=C1)OC)N(CC2=CC3=C(C=C2)OCO3)C(=O)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-cyclohexylurea](/img/structure/B11033781.png)
![N-Cyclopentyl-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B11033789.png)
![10-amino-N-(3,5-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11033791.png)
![2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11033798.png)
![4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11033803.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide](/img/structure/B11033818.png)
![3-Ethyl-5-[8-methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11033823.png)
![Ethyl 4-({2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate](/img/structure/B11033826.png)
![2-Methyl-5-(naphthalen-2-yl)-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11033840.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11033848.png)
![7-(2-Fluorophenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11033852.png)
![(1Z)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033857.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11033858.png)

